molecular formula C21H21N3 B3428995 4-(Dimethylamino)benzaldehyde diphenylhydrazone CAS No. 71135-02-9

4-(Dimethylamino)benzaldehyde diphenylhydrazone

Cat. No.: B3428995
CAS No.: 71135-02-9
M. Wt: 315.4 g/mol
InChI Key: YTJZGOONVHNAQC-OQKWZONESA-N
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Description

4-(Dimethylamino)benzaldehyde diphenylhydrazone is a hydrazone derivative synthesized by condensing 4-(dimethylamino)benzaldehyde with diphenylhydrazine. Its structure features a dimethylamino group (-N(CH₃)₂) at the para position of the benzaldehyde moiety, which enhances electron-donating properties and influences conjugation with the hydrazone linkage (-NH-N=C-) . This compound is primarily utilized as a carrier transport material in electrophotography due to its charge-transfer efficiency and stability . The dimethylamino group contributes to its planar molecular geometry, as observed in related compounds like 4-(dimethylamino)benzaldehyde, where coplanarity between the aldehyde and amino groups facilitates extended conjugation .

Properties

IUPAC Name

4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-23(2)19-15-13-18(14-16-19)17-22-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17H,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJZGOONVHNAQC-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71135-02-9
Record name 4-(Dimethylamino)benzaldehyde diphenylhydrazone
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzaldehyde diphenylhydrazone can be synthesized through the condensation reaction between 4-(dimethylamino)benzaldehyde and diphenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Structural Analysis

The compound’s molecular formula is C₂₁H₂₁N₃ , with a molecular weight of 311.4 g/mol . Its structure includes:

  • A para-dimethylamino benzaldehyde moiety.

  • A diphenylhydrazone group formed by the condensation of diphenylhydrazine.

Spectral Characterization :

  • FT-IR : Likely shows absorption bands for N-H (hydrazone), C=N (imine), and aromatic C-H stretches.

  • ¹H-NMR : Peaks corresponding to aromatic protons (e.g., para-substituted benzene ring) and methyl groups (dimethylamino).

  • ¹³C-NMR : Signals for carbonyl carbons (hydrazone) and aromatic carbons.

For comparison, related hydrazones exhibit distinct IR and NMR patterns due to the hydrazone’s resonance stabilization .

Coordination Chemistry

Hydrazones are known to act as ligands in metal complexes. For example:

  • Metal Complex Formation : The hydrazone’s N and N atoms can coordinate to transition metals (e.g., Fe, Re), forming complexes with potential applications in catalysis or sensing .

  • Chelate Ring Formation : Depending on the metal and reaction conditions, the ligand may form five-membered rings (e.g., with Re(I)) or exhibit linkage isomerism .

Biological Activity

While direct antibacterial data for the diphenylhydrazone are unavailable, analogous hydrazones and Schiff base ligands derived from 4-(dimethylamino)benzaldehyde show enhanced activity against bacteria like Escherichia coli and Staphylococcus aureus . Metal complexes of such ligands often exhibit superior bioactivity compared to free ligands .

Table 2: Spectral Data (Hypothetical Based on Analogues)

TechniqueKey ObservationsReference
FT-IR N-H (hydrazone) at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹, aromatic C-H at ~3000 cm⁻¹
¹H-NMR Aromatic protons (~7.0–7.5 ppm), dimethylamino CH₃ (~2.8 ppm)
¹³C-NMR Carbonyl carbon (~150 ppm), aromatic carbons (~120–140 ppm)

Research Findings

  • Coordination Flexibility : The hydrazone’s ability to form multiple chelate rings or linkage isomers suggests adaptability in metalloorganic chemistry .

  • Biological Potential : While not directly tested, its structural similarity to bioactive Schiff bases implies possible applications in medicinal chemistry .

  • Synthetic Utility : The compound may serve as a precursor for azirines or other nitrogen heterocycles under specific conditions (e.g., reaction with arynes) .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde diphenylhydrazone involves its ability to form Schiff bases with primary amines and pyrroles. This reaction leads to the formation of colored condensation products, which can be detected spectrophotometrically . The compound acts as an electrophile, reacting with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1 4-(Diethylamino)benzaldehyde Diphenylhydrazone

  • Structure: The dimethylamino group (-N(CH₃)₂) is replaced with a diethylamino group (-N(CH₂CH₃)₂), increasing steric bulk and altering electron-donating capacity.
  • Properties: Molecular Weight: 343.47 g/mol (vs. 329.43 g/mol for the dimethylamino variant) . Safety: Higher lipophilicity due to ethyl groups may influence toxicity; safety data sheets indicate precautions for inhalation and skin contact .

2.1.2 4-(Diphenylamino)benzaldehyde Diphenylhydrazone

  • Structure: The dimethylamino group is replaced with a diphenylamino group (-N(C₆H₅)₂), introducing aromaticity and steric hindrance.
  • Properties :
    • Charge Transport : Enhanced π-conjugation from phenyl groups improves charge mobility in electrophotography .
    • Synthesis : Requires more complex purification steps due to reduced solubility in polar solvents .

2.1.3 Thiazole- and Thiazolidinone-Modified Hydrazones

  • Example: 4-(Dimethylamino)benzaldehyde [3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothiazolidin-2-ylidene]hydrazone (CAS 53068-43-2).
  • Structure: Incorporates a thiazolidinone ring, introducing heteroatoms (S, O) and additional hydrogen-bonding sites.
  • Properties: Biological Activity: Thiazolidinone derivatives often exhibit antimicrobial or anticancer properties, diverging from electrophotographic uses . Molecular Weight: 426.53 g/mol, significantly higher than the parent compound due to the bulky substituents .

Comparative Data Table

Compound Name Substituent Group Molecular Weight (g/mol) CAS Number Primary Application Key Property Differences
4-(Dimethylamino)benzaldehyde diphenylhydrazone -N(CH₃)₂ 329.43 71135-02-9 Electrophotography Baseline for comparison
4-(Diethylamino)benzaldehyde diphenylhydrazone -N(CH₂CH₃)₂ 343.47 125948-64-3 Electrophotography Higher lipophilicity, altered toxicity profile
4-(Diphenylamino)benzaldehyde diphenylhydrazone -N(C₆H₅)₂ 437.54 Not provided Electrophotography Enhanced charge mobility, reduced solubility
Thiazolidinone-modified hydrazone Thiazolidinone ring 426.53 53068-43-2 Pharmaceutical research Biological activity, heteroatom interactions

Biological Activity

4-(Dimethylamino)benzaldehyde diphenylhydrazone (DABDH) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of DABDH, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DABDH is characterized by the presence of a dimethylamino group attached to a benzaldehyde moiety, linked through a hydrazone bond to a diphenyl structure. Its molecular formula is C17H18N4C_{17}H_{18}N_4, and it possesses a molecular weight of approximately 290.35 g/mol.

DABDH exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : DABDH has been shown to possess significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
  • Enzyme Inhibition : Studies indicate that DABDH may inhibit certain enzymes, such as those involved in metabolic pathways, potentially leading to altered pharmacokinetics of other compounds.
  • Cellular Signaling Modulation : DABDH can influence various signaling pathways within cells, including those related to apoptosis and cell proliferation, making it a candidate for cancer research.

Anticancer Properties

Recent research has investigated the anticancer potential of DABDH. A study demonstrated that DABDH exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

DABDH has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study conducted on human breast cancer cells (MCF-7) revealed that DABDH significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be around 25 µM, indicating potent activity. Flow cytometry analysis confirmed that DABDH induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy :
    In another investigation, DABDH was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL or µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)25 µMInduction of apoptosis
AntimicrobialStaphylococcus aureus50 µg/mLDisruption of cell membrane
AntimicrobialEscherichia coli50 µg/mLInhibition of metabolic processes

Q & A

Basic Questions

Q. What is the optimal synthetic route for 4-(Dimethylamino)benzaldehyde diphenylhydrazone?

  • Methodological Answer : The compound can be synthesized by refluxing equimolar amounts of 4-(dimethylamino)benzaldehyde and diphenylhydrazine in absolute ethanol with a catalytic amount of glacial acetic acid (~5 drops) for 4–6 hours. After reflux, the solvent is evaporated under reduced pressure, and the resulting solid is filtered and recrystallized from ethanol . This method is analogous to hydrazone formation protocols for similar aldehydes, with adjustments for steric and electronic effects of the dimethylamino group.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Confirm the structure using:

  • 1H/13C NMR : To identify protons and carbons adjacent to the dimethylamino and hydrazone moieties. For example, the aldehyde proton (if present in intermediates) and aromatic protons in the dimethylamino-substituted ring .
  • HRMS : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C21H21N3O).
  • Melting Point Analysis : Compare with literature values (e.g., analogous hydrazones melt between 90–95°C) .

Q. What safety precautions are critical during synthesis and handling?

  • Methodological Answer :

  • Use personal protective equipment (gloves, goggles, lab coat) due to potential irritancy of aldehydes and hydrazines .
  • Work in a fume hood to avoid inhalation of vapors.
  • Store the compound away from strong oxidizers and acids, as hydrazones can decompose under harsh conditions .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the molecular structure of this hydrazone?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen-bonding networks. For example, hydrazone derivatives often exhibit intermolecular N–H···O or N–H···N interactions, which influence crystal packing . Ensure high-quality crystals by slow evaporation from a solvent like DMF/ethanol mixtures.

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess charge distribution, particularly at the hydrazone nitrogen and dimethylamino group. This helps predict reactivity in nucleophilic or electrophilic reactions .
  • Lattice Energy Calculations : Tools like PIXEL or CrystalExplorer can quantify intermolecular interactions in the solid state, aiding in polymorph screening .

Q. How does the dimethylamino group influence the compound’s biological activity?

  • Methodological Answer : The electron-donating dimethylamino group enhances resonance stabilization of the hydrazone, potentially increasing DNA intercalation or enzyme inhibition. To evaluate this:

  • DNA-Binding Assays : Use UV-Vis titration or fluorescence quenching with calf thymus DNA.
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., acetylcholinesterase) via Ellman’s assay, comparing activity with non-dimethylamino analogs .

Q. What strategies address low yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Switch to higher-boiling solvents (e.g., DMSO) to improve reaction completion.
  • Catalysis : Test Lewis acids (e.g., ZnCl2) to accelerate hydrazone formation.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product from byproducts like unreacted aldehyde .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Dimethylamino)benzaldehyde diphenylhydrazone
Reactant of Route 2
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4-(Dimethylamino)benzaldehyde diphenylhydrazone

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